3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17/h1-4,9H,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDREYOIMVPCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one generally involves three key stages:
- Formation of the pyrrolidin-2-one ring system with appropriate substitution,
- Introduction of the 4-(trifluoromethyl)phenyl group at the nitrogen atom,
- Installation or preservation of the amino group at the 3-position of the pyrrolidinone ring.
Two main synthetic approaches have been documented in literature:
Azido Ester Alkylation, Reduction, and Cyclization Approach
According to Brunotte et al. (2024), a facile method for synthesizing 3-substituted pyrrolidin-2-ones involves:
- Starting from commercially available esters, such as methyl 2-phenylacetate derivatives.
- α-Alkylation of the ester with azidoalkyl trifluoromethanesulfonates (e.g., 2-azidoethyl trifluoromethanesulfonate).
- Reduction of the azide group to an amine using catalytic hydrogenation in batch or continuous flow reactors (e.g., H-Cube® Mini Plus with Pd/C catalyst).
- Ring closure under heating to form the pyrrolidin-2-one ring.
Table 2: Summary of Reaction Conditions for Vinyl Ether Route
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Vinyl ether + trifluoroacetyl chloride | Bubbling at -40 to 30 °C | -40 to 30 | Controlled addition to avoid side reactions |
| Condensation with acetic anhydride + PPTS | Reflux, distillation at atmospheric pressure | 145-150 | Formation of dienoates |
| Cyclization | Ammonium salt or formamide, solvent optional | 120-180 | Preferably 150-160 °C, solvent-free or formamide |
| Product isolation | Precipitation, filtration | Ambient | Washing with toluene, drying |
Comparative Notes on Methods
| Feature | Azido Ester Route | Vinyl Ether Route |
|---|---|---|
| Starting Materials | Commercial esters, azido triflates | Alkyl vinyl ethers, trifluoroacetyl chloride |
| Key Intermediates | Azido esters, amine intermediates | Dienoates, condensation products |
| Reduction Step | Catalytic hydrogenation (batch or flow) | Not required |
| Cyclization | Thermal ring closure | Acid or ammonium salt mediated cyclization |
| Reaction Environment | Batch or flow, polar solvents (MeOH) | Solvent-free or polar aprotic solvents |
| Typical Yield Range | 40-53% (lactam formation) | High yields reported for analogous pyridinones |
| Scalability | Flow hydrogenation enhances scalability | Industrially viable due to solvent-free steps |
Detailed Research Findings
- The azido ester method allows for precise functional group transformations and is adaptable for various substituents on the aromatic ring, including trifluoromethyl groups, by choosing appropriate esters.
- Continuous flow hydrogenation improves safety and efficiency in azide reduction, a critical step due to the potential hazards of azides.
- The vinyl ether method is advantageous for large-scale synthesis due to minimal solvent use and straightforward isolation procedures.
- Reaction temperatures and stoichiometry are critical in both methods to maximize yield and purity. For example, the vinyl ether method requires careful temperature control during trifluoroacetyl chloride addition and cyclization.
- Both methods require purification steps such as extraction, precipitation, or chromatography to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a scaffold for novel antibacterial agents. Research indicates that modifications to the amino and trifluoromethyl groups can significantly affect the compound's antibacterial activity:
- Variation of N′-Substituents : Derivatives with different N′-substituents (e.g., ethyl, hydrogen) show varying levels of antibacterial activity. Studies suggest that the activity increases in the order: N′-Et < N′-H < N′-Pr < N′-Ph.
- Variation of 4′-Phenyl Substituents : Modifying the 4′-phenyl substituent impacts activity, with increased efficacy observed in the order: 4′-PhH < 4′-PhCl < 4′-PhNO₂ .
Structure-Activity Relationship (SAR)
SAR studies are crucial for understanding how structural changes influence biological activity. The compound serves as a model for evaluating how different substituents affect its interaction with bacterial targets. These studies help in designing more effective derivatives with enhanced biological properties.
Crystallography and Structural Chemistry
The crystal structure of the compound has been determined using single crystal X-ray diffraction techniques. This detailed structural information aids in understanding the molecular arrangement and interactions within the crystal lattice, providing insights into its reactivity and potential applications in drug design .
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties for derivatives of this compound. For instance:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | 8 µg/mL | Staphylococcus aureus |
| 3-Amino-N-[3-(trifluoromethyl)phenyl]benzamide | 16 µg/mL | Escherichia coli |
These findings indicate that slight modifications can lead to substantial differences in antibacterial efficacy, highlighting the importance of SAR studies .
Mechanism of Action
The mechanism of action of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall pharmacokinetics and pharmacodynamics. The amino group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of the Trifluoromethyl Group
3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one
- Molecular Formula : C₁₁H₁₁F₃N₂O (identical to the target compound).
- Key Difference : The -CF₃ group is at the ortho position of the phenyl ring.
- Properties: Altered steric and electronic effects due to the ortho substituent may reduce binding affinity to CB1R compared to the para isomer. No direct biological data are available, but structural analogs suggest positional isomerism significantly impacts receptor interaction .
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol
Substitution Variants on the Pyrrolidinone Core
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
- Molecular Formula : C₁₀H₁₁FN₂O.
- Key Differences: Amino group at the 4-position of pyrrolidinone and a fluorine substituent on the phenyl ring.
- Properties : Predicted pKa = 8.05 ± 0.20, indicating moderate basicity. Boiling point is estimated at 388.0 ± 37.0 °C .
3-Amino-1-(4-tert-butylbenzyl)pyrrolidin-2-one
Fluorinated Pyrrolidinone Derivatives with Diverse Targets
[18F]FMPEP-d2
- Structure: (3R,5R)-5-(3-([18F]fluoromethoxy)-phenyl)-3-(((R)-1-phenylethyl)amino)-1-(4-(trifluoromethyl)-phenyl)pyrrolidin-2-one.
- Application : Radiolabeled CB1R ligand with high brain uptake in preclinical studies. Its structural similarity to the target compound highlights the importance of the -CF₃-phenyl group in receptor binding .
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)
- Application: Non-azolic CYP51 inhibitor effective against Trypanosoma cruzi.
Data Table: Structural and Functional Comparison
Key Research Findings
- Steric Effects: The para position of -CF₃ in this compound optimizes CB1R binding by minimizing steric hindrance compared to ortho isomers .
- Metabolic Stability: Pyrrolidinone derivatives with -CF₃ groups exhibit prolonged half-lives in vivo due to resistance to oxidative metabolism .
- Discontinuation Factors : The target compound’s discontinuation may relate to synthesis complexity or competition from more stable analogs like [18F]FMPEP-d2 .
Biological Activity
Introduction
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one (CAS Number: 1270609-80-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H11F3N2O
- Molecular Weight : 244.21 g/mol
- Structure : The compound features a pyrrolidinone core with an amino group and a trifluoromethyl-substituted phenyl ring, which is significant for its biological activity.
Pharmacological Effects
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrole derivatives have demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to increased antimicrobial potency.
- Anticancer Potential :
- Enzyme Inhibition :
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group at the para position of the phenyl ring significantly influences the biological activity of pyrrolidinone derivatives. SAR studies indicate that this modification enhances potency by improving binding affinity to target proteins through increased hydrophobic interactions and electronic effects .
Study 1: Antibacterial Efficacy
A study evaluated several pyrrole derivatives, including those structurally related to this compound, demonstrating that compounds with similar substitutions exhibited MIC values significantly lower than traditional antibiotics like ciprofloxacin .
Study 2: Enzyme Inhibition
Research on BCAT inhibitors revealed that compounds containing the trifluoromethyl group showed promising inhibition profiles, which could lead to new therapeutic strategies for metabolic diseases .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic routes for 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one, and how do reaction conditions impact yield?
The synthesis typically involves:
- Cyclization : Formation of the pyrrolidinone ring from intermediates like carboxylic acid derivatives via decarboxylation or ipso-oxidation .
- Amination : Introduction of the amino group at the 3-position using reagents such as ammonia or alkylamines under controlled pH and temperature .
- Trifluoromethylphenyl incorporation : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-(trifluoromethyl)phenyl group . Optimization : Industrial-scale methods prioritize catalysts (e.g., palladium for coupling) and purification techniques (e.g., column chromatography) to achieve >80% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the pyrrolidinone backbone and substituent positions (e.g., F NMR for trifluoromethyl group verification) .
- HRMS : Validates molecular weight (e.g., observed m/z 415.05689 vs. calculated 415.05700) .
- Chiral Chromatography : SFC/HPLC with Daicel Chiralpak® columns (e.g., IC or IB) resolves enantiomers, critical for stereochemical analysis .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The -CF group enhances:
- Lipophilicity (logP increases by ~0.5–1.0 compared to non-fluorinated analogs), improving membrane permeability.
- Metabolic stability : Resistance to oxidative degradation due to strong C-F bonds .
- Electron-withdrawing effects : Modulates reactivity in substitution or oxidation reactions .
Advanced Research Questions
Q. What strategies address low enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Chiral Auxiliaries : Use of (S)- or (R)-configured intermediates during cyclization .
- Catalytic Asymmetric Methods : Pd-catalyzed Heck-Matsuda desymmetrization achieves >90% ee with chiral ligands (e.g., BINAP) .
- Chromatographic Resolution : Preparative SFC separates enantiomers post-synthesis, though this reduces overall yield (e.g., 48% recovery) .
Q. How can researchers resolve contradictions in reported biological activity data across analogs?
- Comparative SAR Studies : Systematic comparison with analogs (e.g., 4-chloro or 4-methylphenyl derivatives) identifies substituent-specific effects .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Example: Fluorinated analogs show 10–100x higher enzyme inhibition (IC) compared to chlorinated derivatives due to enhanced binding affinity .
Q. What mechanistic insights explain the compound’s activity in pesticidal applications?
- Target Interaction : The trifluoromethylphenyl group binds to plant protox enzymes, disrupting chlorophyll biosynthesis .
- Metabolite Analysis : LC-MS identifies stable oxidative metabolites (e.g., hydroxylated pyrrolidinone), confirming slow degradation in vivo .
Q. How do reaction conditions affect competing pathways during oxidation or reduction?
- Oxidation : With KMnO, the pyrrolidinone ring undergoes α-ketone formation, while HO favors epoxidation of double bonds in unsaturated analogs .
- Reduction : NaBH selectively reduces the lactam carbonyl to an alcohol, whereas LiAlH may over-reduce the ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
